6-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}quinoxaline
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Overview
Description
6-{8-Azabicyclo[3.2.1]oct-2-ene-8-carbonyl}quinoxaline is a complex organic compound that features a unique bicyclic structure. This compound is of significant interest in various fields of scientific research due to its potential applications in chemistry, biology, and medicine. The presence of both the quinoxaline and azabicyclo[3.2.1]octane moieties contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}quinoxaline typically involves multiple steps, starting from readily available precursors. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a key intermediate in the synthesis of this compound . This process often involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-{8-Azabicyclo[3.2.1]oct-2-ene-8-carbonyl}quinoxaline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the quinoxaline moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be performed in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinoxaline derivatives with additional functional groups, while reduction can lead to the formation of reduced bicyclic structures.
Scientific Research Applications
6-{8-Azabicyclo[3.2.1]oct-2-ene-8-carbonyl}quinoxaline has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: Used in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 6-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}quinoxaline involves its interaction with specific molecular targets and pathways. The quinoxaline moiety can interact with various enzymes and receptors, modulating their activity. The azabicyclo[3.2.1]octane scaffold provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
8-Azabicyclo[3.2.1]oct-2-ene: Shares the bicyclic structure but lacks the quinoxaline moiety.
Quinoxaline derivatives: Compounds with similar quinoxaline structures but different substituents.
Uniqueness
6-{8-Azabicyclo[3.2.1]oct-2-ene-8-carbonyl}quinoxaline is unique due to the combination of the quinoxaline and azabicyclo[3.2.1]octane moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various research applications.
Properties
IUPAC Name |
8-azabicyclo[3.2.1]oct-2-en-8-yl(quinoxalin-6-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c20-16(19-12-2-1-3-13(19)6-5-12)11-4-7-14-15(10-11)18-9-8-17-14/h1-2,4,7-10,12-13H,3,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVWNGQUMLUSTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)C3=CC4=NC=CN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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